molecular formula C24H26N4O5S B2822899 2-(2-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one CAS No. 1105250-17-6

2-(2-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one

Cat. No. B2822899
M. Wt: 482.56
InChI Key: BUNBKCHWLXSBQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s molecular formula, molecular weight, and possibly its structure.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, its stereochemistry (if applicable), and any notable structural features.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Medicinal Chemistry Applications

  • Intermediate for Anti-Hypertensive Drugs : A study by Ramesh et al. (2006) details an improved process for preparing N-(2,3-dihydrobenzo[1,4]dioxin-2carbonyl)piperazine, a crucial intermediate in the synthesis of the anti-hypertensive agent Doxazosin. This compound is used to treat conditions like hypertension and benign prostate hyperplasia (BPH) due to its vasodilatory effects, demonstrating the importance of such intermediates in drug development Ramesh, B. Reddy, & G. M. Reddy, 2006.

  • Antimalarial and Anticancer Agents : Compounds with the benzodioxane moiety, such as those described by Cunico et al. (2009), exhibit anti-malarial activity. The crystal structures of certain derivatives were analyzed, providing insights into the structural requirements for activity against malaria. This underscores the potential of benzodioxane derivatives in developing treatments for tropical diseases Cunico, Gomes, & Harrison, 2009.

  • Analgesic Activities : Manoury et al. (1979) synthesized a series of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates, showing significant analgesic properties. This research indicates the potential for derivatives of benzodioxane in pain management Manoury, Dumas, & Najer, 1979.

Material Science Applications

  • Polymer Science : Yao et al. (2014) synthesized a novel sulfonic acid-containing benzoxazine monomer, showcasing its utility in creating proton exchange membranes for direct methanol fuel cells. This highlights the versatility of benzodioxane derivatives in material science, particularly in energy applications Yao, Yan, & Ding, 2014.

Safety And Hazards

This would involve a discussion of any safety concerns associated with the compound, such as its toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, new applications, or new theoretical studies.


I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

2-[2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]ethyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S/c29-24-9-7-21(19-4-2-1-3-5-19)25-28(24)15-12-26-10-13-27(14-11-26)34(30,31)20-6-8-22-23(18-20)33-17-16-32-22/h1-9,18H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNBKCHWLXSBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C=CC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.